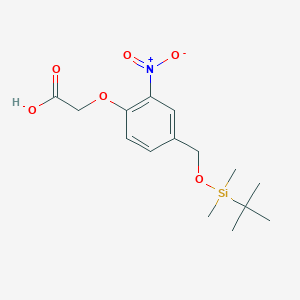
2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-nitrophenoxy)acetic acid
Overview
Description
“2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-nitrophenoxy)acetic acid” is a complex organic compound. It contains a tert-butyldimethylsilyl group, which is often used in organic chemistry as a protective group for alcohols . The compound also contains a nitrophenol group, which is a type of aromatic compound that contains a nitro group (-NO2) attached to a phenol ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a tert-butyldimethylsilyl protected alcohol with a nitrophenol compound . The tert-butyldimethylsilyl group can be introduced using tert-butyldimethylsilyl chloride in the presence of a base . The nitrophenol compound can be synthesized through nitration of phenol .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tert-butyldimethylsilyl and nitrophenol groups . The tert-butyldimethylsilyl group would add steric bulk to the molecule, while the nitrophenol group would contribute to the compound’s aromaticity .Chemical Reactions Analysis
This compound would likely undergo reactions typical of nitrophenols and silyl ethers . Nitrophenols are acidic due to the presence of the nitro group, which withdraws electron density from the phenolic OH group, making it more likely to lose a proton . Silyl ethers, on the other hand, can be deprotected under mildly acidic conditions to reveal the original alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the nitro group would likely make the compound more dense and increase its boiling point compared to phenol . The tert-butyldimethylsilyl group would likely make the compound less polar and therefore less soluble in polar solvents .Scientific Research Applications
Protective Group in Organic Synthesis :
- The (2-nitrophenyl)acetyl (NPAc) group, related to the compound , is reported as a protective group for hydroxyl functions in organic synthesis. This group is orthogonal with commonly used tert-butyldimethylsilyl and other groups, indicating its utility in complex synthetic pathways (Daragics & Fügedi, 2010).
Role in Oxidation Reactions :
- Studies on similar compounds show that derivatives of tert-butyl groups play a crucial role in oxidation reactions. For instance, the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide in the presence of heteropolyacids is a key reaction in organic chemistry, which could provide insights into the behavior of related compounds (Shimizu et al., 1990).
Complex Formation and Crystallography :
- A novel aggregation involving a similar compound, (4-nitrophenoxy)acetic acid, and its dioxomolybdenum(VI) complex, has been studied for its potential in crystallography and molecular structure analysis (Xiao-qiang He, 2013).
Application in Gas Chromatography :
- Derivatives like tert-butyldimethylsilyl are used in gas chromatographic profiling methods for quantitative determination of various metabolites in urine, demonstrating its utility in analytical chemistry and diagnostics (Muskiet et al., 1981).
Use in Synthesis of Other Compounds :
- Research on the synthesis of similar compounds, such as 2-(2-nitrophenoxy) acetic acid, shows the relevance of these compounds in creating more complex chemical structures. This highlights their role in advancing synthetic methodologies in organic chemistry (H. Dian, 2012).
Influence in Chemical Reactions :
- Studies on related compounds, such as (vinylaryloxy)acetic acids, demonstrate how structural changes in these molecules can significantly affect their chemical reactivity and properties. This provides insight into how modifications to compounds like 2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-nitrophenoxy)acetic acid can alter their functionality (Schultz et al., 1976).
Safety And Hazards
Future Directions
The future directions for the use of this compound would likely involve its use as an intermediate in the synthesis of more complex organic compounds . Its ability to introduce a protected alcohol group into a molecule could make it a valuable tool in the synthesis of pharmaceuticals and other biologically active compounds .
properties
IUPAC Name |
2-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-nitrophenoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO6Si/c1-15(2,3)23(4,5)22-9-11-6-7-13(21-10-14(17)18)12(8-11)16(19)20/h6-8H,9-10H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUZQGZIXUXYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC(=C(C=C1)OCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(((tert-Butyldimethylsilyl)oxy)methyl)-2-nitrophenoxy)acetic acid | |
CAS RN |
308815-83-0 | |
| Record name | 2-[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]-2-nitrophenoxy]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=308815-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



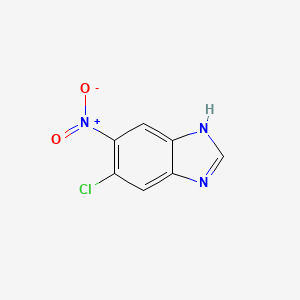
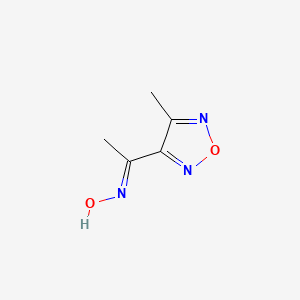
![6-{[(5-Methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-(methylthio)pyrimidin-4(3H)-one](/img/structure/B1417826.png)
![3-[4-(3-Trifluoromethylphenoxy)-pyridin-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1417827.png)
![4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B1417828.png)
![7-Methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1417829.png)
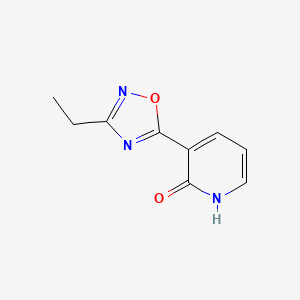
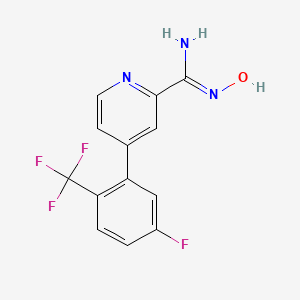
![Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate](/img/structure/B1417834.png)

![2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol](/img/structure/B1417840.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-one](/img/structure/B1417841.png)
![Methyl[2-(4-phenylpiperazin-1-yl)ethyl]amine](/img/structure/B1417843.png)
![3-formyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1417845.png)